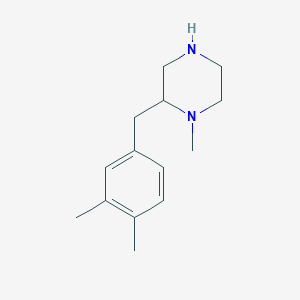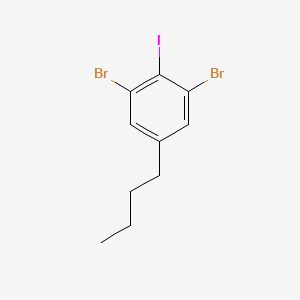
2,6-Dibromo-4-n-butyliodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-n-butyliodobenzene: is an organic compound with the molecular formula C10H11Br2I . This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a benzene ring, along with a butyl group. It is a polysubstituted benzene derivative, which makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-n-butyliodobenzene typically involves the bromination and iodination of a benzene derivative. One common method is the electrophilic aromatic substitution where bromine and iodine are introduced to the benzene ring in the presence of catalysts like FeBr3 for bromination and I2 with an oxidizing agent for iodination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from simpler benzene derivatives. The process often includes:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Iodination: Using iodine (I2) with an oxidizing agent.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Iodination: I2 with an oxidizing agent
Suzuki-Miyaura Coupling: Palladium catalyst, base, and boronic acid
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzenes: Formed through substitution reactions.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a substrate in various catalytic reactions.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique substituents.
Industry:
Material Science: Used in the development of new materials with specific properties.
Dye Synthesis: Intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of 2,6-Dibromo-4-n-butyliodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating various substitution and coupling reactions .
類似化合物との比較
- 2,6-Dibromo-4-nitroaniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2,6-Dibromo-4-phenoxyphenol
Comparison:
- Unique Substituents : The presence of both bromine and iodine atoms along with a butyl group makes 2,6-Dibromo-4-n-butyliodobenzene unique compared to other similar compounds.
- Reactivity : The combination of bromine and iodine provides unique reactivity patterns, making it suitable for specific synthetic applications .
特性
分子式 |
C10H11Br2I |
|---|---|
分子量 |
417.91 g/mol |
IUPAC名 |
1,3-dibromo-5-butyl-2-iodobenzene |
InChI |
InChI=1S/C10H11Br2I/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3 |
InChIキー |
PDFBKMDPONGABY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C(=C1)Br)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
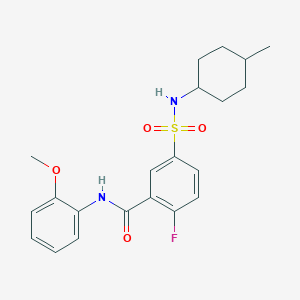
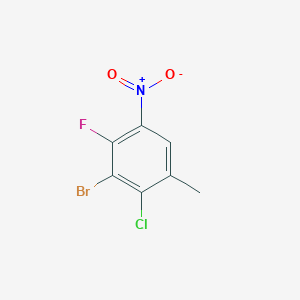
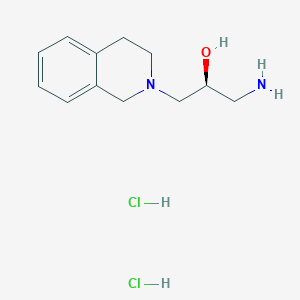
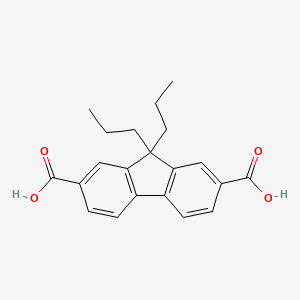
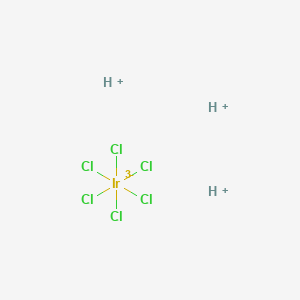
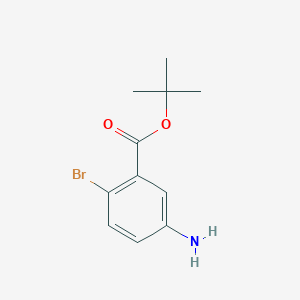
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)

![tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate;hydrate](/img/structure/B12842057.png)
![1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione](/img/structure/B12842061.png)
